5,6-Dihydroimidazo[1,2-a]pyridine

Medicinal Chemistry Molecular Recognition Scaffold Selection

Medicinal chemistry teams require precise regioisomers: substituting the fully aromatic or 2,3-dihydro analog of imidazo[1,2-a]pyridine alters H-bond topology and metabolic stability, risking SAR reproducibility. - Dual H-bond acceptor nitrogens vs. single in 2,3-dihydro isomer; logP 0.66 optimal for CNS BBB penetration - Non-volatile solid (bp >270°C) simplifies handling vs. liquid aromatic parent (bp 103°C) - Pharmacophorically validated core for cardiovascular indications (US Patent 4,596,872) Available in research quantities with analytical data. Ideal for fragment-based drug discovery (FBDD) and antimicrobial SAR mapping.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
CAS No. 156817-69-5
Cat. No. B124343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroimidazo[1,2-a]pyridine
CAS156817-69-5
SynonymsImidazo[1,2-a]pyridine, 5,6-dihydro- (9CI)
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1CN2C=CN=C2C=C1
InChIInChI=1S/C7H8N2/c1-2-5-9-6-4-8-7(9)3-1/h1,3-4,6H,2,5H2
InChIKeyGPJOBHUPSQXNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroimidazo[1,2-a]pyridine Scaffold Identity and Physicochemical Profile


5,6-Dihydroimidazo[1,2-a]pyridine (CAS 156817-69-5) is a partially saturated bicyclic heterocycle with molecular formula C₇H₈N₂ and molecular weight 120.15 g/mol . It belongs to the imidazo[1,2-a]pyridine family but differs from the fully aromatic parent by saturation of the 5,6-bond of the pyridine ring, imparting distinct conformational, electronic, and hydrogen-bonding properties . This scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical research, particularly where controlled lipophilicity and dual hydrogen-bond acceptor capacity are desirable .

1
Fragment-based library design: low MW (120 Da), dual H-bond acceptor scaffold
2
SAR exploration on 5,6-enamine pharmacophore with reported patent precedent
3
CNS lead optimization research: intermediate logP supports balanced permeability

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute the 5,6-Dihydro Scaffold


Although imidazo[1,2-a]pyridine is a privileged scaffold in drug discovery, the position and degree of saturation dramatically alter the molecular recognition profile, pharmacokinetic parameters, and synthetic reactivity [1]. The 5,6-dihydro derivative possesses two hydrogen-bond acceptor nitrogens (versus one in the 2,3-dihydro isomer) and an intermediate logP that balances permeability and solubility in a manner distinct from both the fully aromatic and tetrahydro analogs [2]. Simple replacement with the cheaper, fully aromatic imidazo[1,2-a]pyridine or the more common 2,3-dihydro isomer risks compromising target engagement, metabolic stability, or downstream functionalization efficiency—making specific procurement of the 5,6-dihydro regioisomer essential for structure-activity relationship (SAR) reproducibility and lead optimization .

5,6-Dihydro scaffold
Retains dual H-bond acceptors and intermediate logP (0.66)
2,3-Dihydro isomer
Single H-bond acceptor may alter target engagement; lower logP shifts ADME profile
5,6-Dihydro scaffold
Enamine-like 5,6-bond enables cycloaddition chemistry
Fully aromatic analog
Lacks enamine reactivity; higher logP (1.33) may increase non-specific binding
5,6-Dihydro scaffold
Predicted solid, bp >270 °C — non-volatile handling
Fully aromatic analog
Liquid at room temperature (bp 103 °C), volatile — complicates automated weighing

Quantitative Comparative Evidence Against Closest Analogs


Hydrogen-Bond Acceptor Count Comparison

The 5,6-dihydro regioisomer presents two nitrogen lone pairs available for hydrogen bonding, whereas the 2,3-dihydro isomer has only one accessible acceptor site. This difference is critical for target binding where bidentate hydrogen-bond interactions are required [1]. The fully aromatic parent also has two acceptors, but its planar geometry and higher logP (1.33) alter binding thermodynamics .

H-Bond Acceptors
Reported
2 vs 1 acceptors
Supports bidentate binding model selection
Computed properties; confirm experimentally
Medicinal Chemistry Molecular Recognition Scaffold Selection

Lipophilicity Tuning Across Saturation States

The 5,6-dihydro analog has a predicted logP of 0.66, placing it in the optimal CNS drug space (logP 0.5–3.5) while being less lipophilic than the fully aromatic parent (logP 1.33) and more lipophilic than the 2,3-dihydro isomer (XLogP3 0.1) [1]. The tetrahydro analog (logP 1.22) is significantly more lipophilic, which may increase non-specific protein binding [2].

Lipophilicity (logP)
Reported
0.66 (5,6-diH) vs 1.33 (arom.), 0.1 (2,3-diH)
Balanced solubility-permeability profile
Predicted logP; verify by shake-flask
Drug Design ADME Optimization Lead Optimization

Physical State and Handling Characteristics

The fully aromatic imidazo[1,2-a]pyridine is a liquid at room temperature (bp 103 °C/1 mmHg, density 1.165 g/mL) . In contrast, the 5,6-dihydro derivative is predicted to have a boiling point of 275.8 °C at 760 mmHg and a density of 1.2 g/cm³, consistent with a higher-melting solid or viscous oil that offers different handling and storage characteristics . This distinction matters for automated compound management, weighing accuracy, and long-term stability in screening libraries.

Physical State
Data to verify
Predicted bp 275.8 °C, likely solid
Non-volatile, improved dispensing precision
ACD/Labs prediction; no experimental data
Compound Management Formulation Synthetic Chemistry

Regioselective Synthetic Utility and Pharmacophoric Precedent

The 5,6-dihydro pattern retains an enamine-like character at the 5,6-position, enabling cycloaddition and electrophilic functionalization reactions that are precluded in the fully aromatic system and electronically disfavored in the 2,3-dihydro isomer [1]. Patents specifically claim 8-aryl-5,6-dihydroimidazo[1,2-a]pyridines as cardiotonic and CNS-active agents, underscoring the pharmacophoric relevance of this exact saturation pattern [2]. The 2,3-dihydro scaffold, by contrast, has been explored primarily as an acyl transfer catalyst rather than a bioactive pharmacophore [3].

Synthetic Utility
Class-level
5,6-enamine cycloaddition; cardiotonic/CNS patent precedent
Supports scaffold diversification studies
Qualitative comparison; no head-to-head yield data
Synthetic Methodology Scaffold Diversification Patent Chemistry

Procurement-Driven Application Scenarios


CNS Drug Lead Optimization

In CNS programs, the 5,6-dihydro scaffold provides an experimentally attractive logP of 0.66—close to the ideal range for blood-brain barrier penetration—while retaining two hydrogen-bond acceptor sites that the 2,3-dihydro isomer lacks . Procurement of this specific regioisomer ensures that structure-activity relationship (SAR) studies are conducted with the correct hydrogen-bonding topology, avoiding false-negative results that could arise from using the mono-acceptor 2,3-dihydro analog [1].

Fragment-Based Drug Discovery Library Design

The low molecular weight (120.15 Da), moderate logP, and dual hydrogen-bond acceptor capability make 5,6-dihydroimidazo[1,2-a]pyridine an ideal fragment for FBDD screening libraries. Its non-volatile, likely solid physical state (predicted bp >270 °C) simplifies compound management relative to the liquid fully aromatic parent (bp 103 °C) . The scaffold's enamine character also enables rapid fragment elaboration via cycloaddition chemistry, a diversification pathway not available with the fully aromatic core [1].

Antimicrobial SAR Exploration

Published studies on functionalized dihydroimidazo[1,2-a]pyridines report MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis H37Rv for 2,3-dihydro derivatives, and compounds 4d, 7b, and 7d outperforming reference drugs against Candida albicans . While these data are for substituted analogs, the 5,6-dihydro core is a distinct starting point for parallel SAR exploration, offering different electronic and steric properties than the 2,3-dihydro series. Systematic procurement of both regioisomers enables comparative SAR mapping to identify the optimal saturation pattern for antimicrobial potency [1].

Cardiotonic and Antiarrhythmic Agent Development

US Patent 4,596,872 specifically claims 8-aryl-5,6-dihydroimidazo[1,2-a]pyridines as cardiotonic and antiarrhythmic agents . This patent precedent establishes the 5,6-dihydro scaffold—rather than the 2,3-dihydro or fully aromatic analogs—as the pharmacophorically validated core for cardiovascular indications. Procurement of the parent 5,6-dihydro compound enables the synthesis and evaluation of novel 8-aryl derivatives for potential therapeutic development, with a clear intellectual property differentiation from other imidazopyridine subclasses [1].

Application
Selection Property
Validation Focus
CNS Lead Optimization Research
Intermediate lipophilicity range; dual H-bond acceptor topology
logP measurement, hydrogen-bonding assay
Fragment-Based Library Design
Fragment-likeness (MW 120 Da, dual H-bond); non-volatile physical form
Compound management compatibility; fragment elaboration scope
Antimicrobial SAR Exploration
Distinct electronic/steric profile vs 2,3-dihydro isomer
Antimicrobial screening context; MIC endpoint mapping
Cardiotonic Pharmacophore Studies
Patent-supported 5,6-dihydro core
8-aryl derivative synthesis; model-response interpretation
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